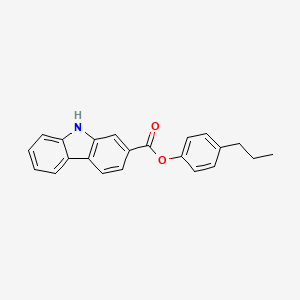
4-Propylphenyl 9H-carbazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylphenyl 9H-carbazole-2-carboxylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a carbazole core and a propylphenyl group, imparts specific properties that make it valuable for scientific research and industrial applications.
準備方法
The synthesis of 4-Propylphenyl 9H-carbazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 9H-carbazole and 4-propylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) in a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
化学反応の分析
4-Propylphenyl 9H-carbazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole core, using reagents like bromine (Br2) or nitric acid (HNO3).
Coupling Reactions: Suzuki coupling reactions can be performed using boronic acids and palladium catalysts to introduce various substituents at the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-Propylphenyl 9H-carbazole-2-carboxylate has a wide range of scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is used in the synthesis of conducting polymers and nanomaterials for various applications, including sensors and transistors.
Biological Research: It is studied for its interactions with biological molecules and potential therapeutic effects
作用機序
The mechanism of action of 4-Propylphenyl 9H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-Propylphenyl 9H-carbazole-2-carboxylate can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, 9H-carbazole, lacks the propylphenyl group and has different chemical and physical properties.
Poly(2,7-carbazole): This polymeric derivative has extended conjugation and is used in optoelectronic applications.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: This compound is used as an intermediate in electronic devices and has a different functional group compared to this compound .
The uniqueness of this compound lies in its specific structure, which imparts unique properties and applications not found in other carbazole derivatives.
特性
CAS番号 |
106618-76-2 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
(4-propylphenyl) 9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C22H19NO2/c1-2-5-15-8-11-17(12-9-15)25-22(24)16-10-13-19-18-6-3-4-7-20(18)23-21(19)14-16/h3-4,6-14,23H,2,5H2,1H3 |
InChIキー |
LKLWMCYFHQRHNP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
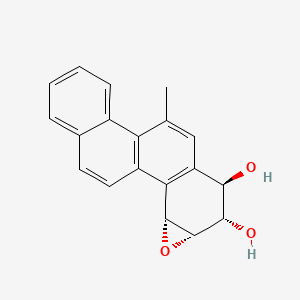
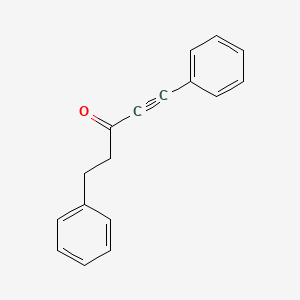
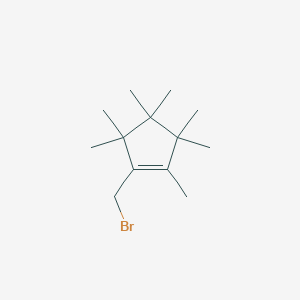
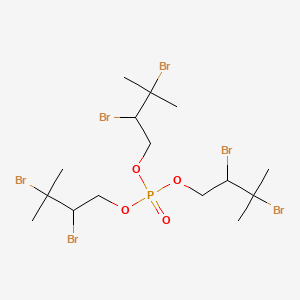
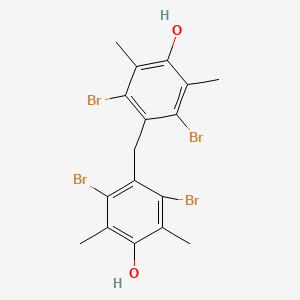
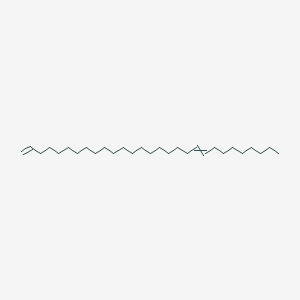
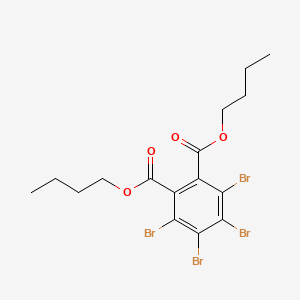
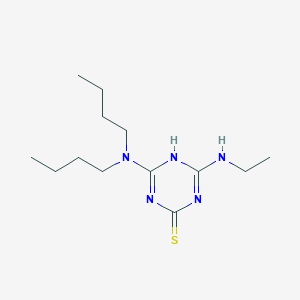
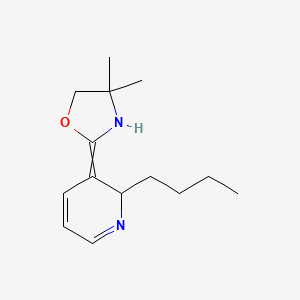

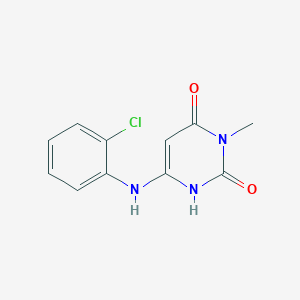

![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
